molecular formula C10H11ClN2O B13308646 4-(Aminomethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-2-one

Katalognummer: B13308646
Molekulargewicht: 210.66 g/mol
InChI-Schlüssel: SSIGJAGQQQGSIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Aminomethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound It features a quinoline core structure with an aminomethyl group at the 4-position and a chlorine atom at the 8-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to interact with multiple targets makes it a versatile molecule in drug discovery .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Aminomethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both an aminomethyl group and a chlorine atom allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C10H11ClN2O

Molekulargewicht

210.66 g/mol

IUPAC-Name

4-(aminomethyl)-8-chloro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H11ClN2O/c11-8-3-1-2-7-6(5-12)4-9(14)13-10(7)8/h1-3,6H,4-5,12H2,(H,13,14)

InChI-Schlüssel

SSIGJAGQQQGSIV-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=C(C(=CC=C2)Cl)NC1=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.